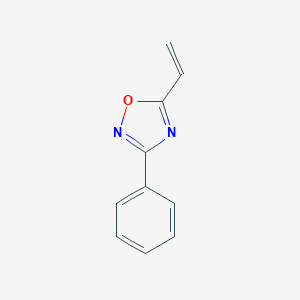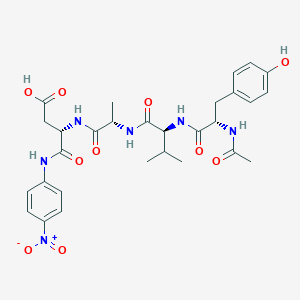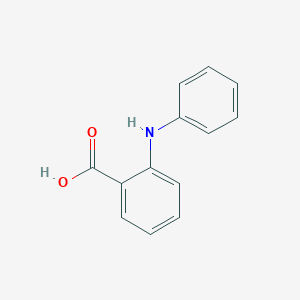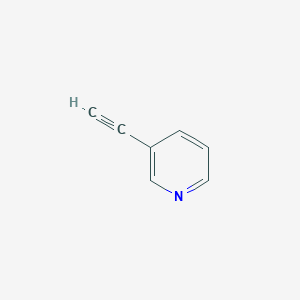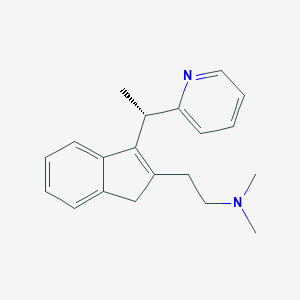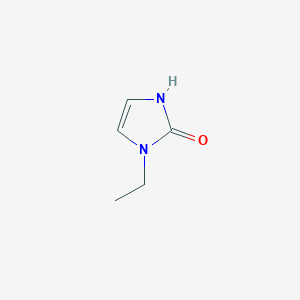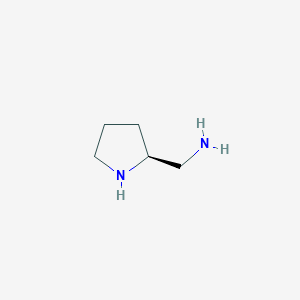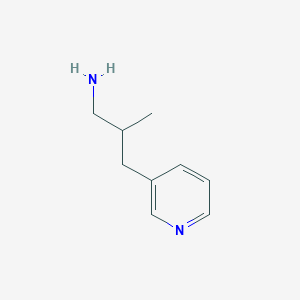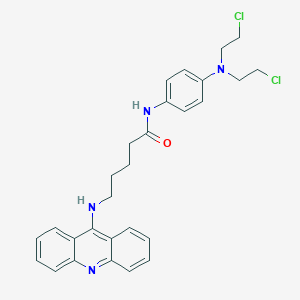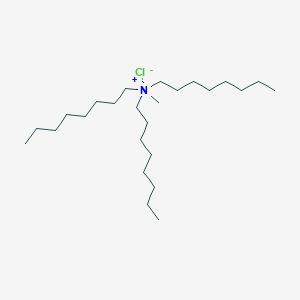
1-methyl-3-(methylamino)-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(methylamino)-2(1H)-quinoxalinone, also known as meclofenoxate or centrophenoxine, is a nootropic drug that is used to enhance cognitive function. It was first synthesized in the 1950s and has since been extensively studied for its potential benefits in treating cognitive decline and neurodegenerative diseases.
Mechanism Of Action
Meclofenoxate works by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for learning and memory. It also has antioxidant properties, which may help to protect the brain from damage caused by free radicals.
Biochemical And Physiological Effects
Meclofenoxate has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for learning and memory. It also has antioxidant properties, which may help to protect the brain from damage caused by free radicals. Additionally, 1-methyl-3-(methylamino)-2(1H)-quinoxalinonee has been shown to increase blood flow to the brain, which may further enhance cognitive function.
Advantages And Limitations For Lab Experiments
Meclofenoxate has several advantages for lab experiments, including its ability to enhance cognitive function and its antioxidant properties. However, it also has limitations, including its potential side effects and the need for further research to fully understand its mechanisms of action.
Future Directions
There are several future directions for research on 1-methyl-3-(methylamino)-2(1H)-quinoxalinonee, including:
1. Further studies on its mechanisms of action to better understand how it works in the brain.
2. Clinical trials to determine its efficacy in treating cognitive decline and neurodegenerative diseases.
3. Studies on its potential side effects and interactions with other drugs.
4. Research on its potential use in treating other neurological disorders, such as multiple sclerosis and traumatic brain injury.
5. Development of new formulations and delivery methods to improve its efficacy and reduce potential side effects.
Synthesis Methods
Meclofenoxate is synthesized by reacting dimethylaminoethanol with 2-chloro-3-methylquinoxaline in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 1-methyl-3-(methylamino)-2(1H)-quinoxalinonee.
Scientific Research Applications
Meclofenoxate has been extensively studied for its potential benefits in treating cognitive decline and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve memory, learning, and concentration in both healthy individuals and those with cognitive impairments.
properties
CAS RN |
112072-67-0 |
|---|---|
Product Name |
1-methyl-3-(methylamino)-2(1H)-quinoxalinone |
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-methyl-3-(methylamino)quinoxalin-2-one |
InChI |
InChI=1S/C10H11N3O/c1-11-9-10(14)13(2)8-6-4-3-5-7(8)12-9/h3-6H,1-2H3,(H,11,12) |
InChI Key |
MVQGCRHRZFZWMO-UHFFFAOYSA-N |
SMILES |
CNC1=NC2=CC=CC=C2N(C1=O)C |
Canonical SMILES |
CNC1=NC2=CC=CC=C2N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



